molecular formula C42H54N2O10 B12350883 CID 156588651

CID 156588651

Cat. No.: B12350883
M. Wt: 746.9 g/mol
InChI Key: SYDLINXOBGVIKU-PGUFJCEWSA-N
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Description

The compound with the identifier “CID 156588651” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various scientific fields.

Chemical Reactions Analysis

CID 156588651 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to the compound, often using catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions can include derivatives of the original compound with modified chemical properties.

Scientific Research Applications

CID 156588651 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in studies related to cellular processes, enzyme interactions, and metabolic pathways.

    Industry: this compound can be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 156588651 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

CID 156588651 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity or biological effects. this compound may have distinct properties that make it particularly useful in certain applications, such as higher potency, selectivity, or stability.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it valuable for research and industrial applications

Properties

Molecular Formula

C42H54N2O10

Molecular Weight

746.9 g/mol

InChI

InChI=1S/C42H54N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,35H,7-9,13-14,16,18-24H2,1-6H3/t35-/m1/s1

InChI Key

SYDLINXOBGVIKU-PGUFJCEWSA-N

Isomeric SMILES

CC[C](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Canonical SMILES

CC[C](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Origin of Product

United States

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